5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid
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Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability under various reaction conditions and allowing for selective deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid involves the selective protection and deprotection of the amino group. The Boc group provides stability under various reaction conditions and can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol . This allows for the selective modification of the compound in multi-step synthesis processes.
Comparison with Similar Compounds
Similar Compounds
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid: Similar in structure but with a thiazole ring instead of a pyridine ring.
5-{[(Tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid: Contains a carbamoylamino group and a pentanoic acid chain.
5-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-1,3-dioxane-5-carboxylic acid: Features a dioxane ring and a carboxylic acid group.
Uniqueness
The uniqueness of 5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid lies in its specific structure, which includes a pyridine ring and a propyl chain. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C14H20N2O4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4/c1-5-6-11-10(12(17)18)7-9(8-15-11)16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
INISOHFIHQNAIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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